Pentadecane-1,1,6,6-tetracarboxylic acid
Description
Contextualization within Polycarboxylic Acids and Aliphatic Systems
Pentadecane-1,1,6,6-tetracarboxylic acid is classified as a polycarboxylic acid, distinguished by the presence of four carboxylic acid functional groups (-COOH). Its backbone is a fifteen-carbon aliphatic chain, characteristic of pentadecane (B166386). nih.govwikipedia.org This structure places it at the intersection of two significant classes of organic compounds: polycarboxylic acids and long-chain aliphatic systems.
Polycarboxylic acids are organic acids containing more than one carboxyl group. The number and relative positions of these groups dictate the molecule's acidity, solubility, and reactivity. The long aliphatic chain of pentadecane imparts a significant hydrophobic character to the molecule, which is expected to influence its solubility in various solvents and its conformational flexibility.
| Primary Functionality | Building blocks, pH regulators | Monomers for condensation polymers (e.g., polyesters, polyamides) | Cross-linking agents, chelating agents, building blocks for complex architectures |
Significance of Multifunctional Carboxylic Acids in Chemical Synthesis and Materials Science
Multifunctional carboxylic acids are of paramount importance in both chemical synthesis and materials science due to their versatile reactivity. mdpi.comresearchgate.net The multiple carboxyl groups can participate in a variety of chemical reactions, making them valuable building blocks for complex molecules and polymers.
In materials science, polycarboxylic acids are widely used as cross-linking agents to enhance the properties of polymers. researchgate.netacs.org For instance, they can improve the wet strength of cellulose (B213188) fibers in paper products and serve as formaldehyde-free finishing agents for cotton fabrics. acs.org The esterification of the carboxyl groups with hydroxyl groups on polymer chains leads to the formation of a durable, cross-linked network. acs.org
Furthermore, these compounds are crucial in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with a porous structure. mdpi.com The carboxylic acid groups act as ligands that coordinate with metal ions to form extended, three-dimensional networks. The structure of the organic ligand, including the length of its carbon backbone and the number of coordination sites, plays a significant role in determining the topology and properties of the resulting MOF. Multifunctional carboxylic acids can lead to MOFs with high porosity, notable luminescence, and interesting magnetic properties. mdpi.com
Table 2: Applications of Multifunctional Carboxylic Acids
| Application Area | Specific Use | Example Compounds |
|---|---|---|
| Polymer Chemistry | Cross-linking agents for improved strength and durability | 1,2,3,4-Butanetetracarboxylic acid (BTCA), Citric Acid, Polymaleic acid researchgate.netacs.org |
| Monomers for polyesters and polyamides | Adipic acid, Terephthalic acid britannica.com | |
| Materials Science | Building blocks for Metal-Organic Frameworks (MOFs) | Trimesic acid, Pyromellitic acid google.com |
| Organic Synthesis | Versatile intermediates and starting materials | Various princeton.eduprinceton.edu |
| Nanotechnology | Capping agents to stabilize and functionalize nanoparticles | Various researchgate.net |
Overview of Research Trends in Long-Chain Substituted Alkanes
Research into long-chain alkanes and their substituted derivatives is an active and evolving field. researcher.lifenih.gov A primary focus of recent research has been on the functionalization of alkanes, which are traditionally considered to be chemically inert. nih.gov The selective introduction of functional groups at specific positions along the alkane chain is a significant challenge in synthetic chemistry. nih.gov
Long-chain alkanes are also recognized as important precursors to secondary organic aerosols (SOA) in the atmosphere. nih.gov Their oxidation in the atmosphere can lead to the formation of particulate matter, which has implications for air quality and climate. Understanding the reaction mechanisms and kinetics of these processes is a key area of atmospheric chemistry research. nih.govresearchgate.net
In the context of materials science, the incorporation of long, flexible aliphatic chains into polymer backbones or other molecular architectures can impart desirable properties such as increased flexibility, hydrophobicity, and self-assembly capabilities. The study of how these long chains influence the macroscopic properties of materials is an ongoing research endeavor.
Table 3: Key Research Areas for Long-Chain Alkanes
| Research Area | Focus of Study | Significance |
|---|---|---|
| Atmospheric Chemistry | Role as precursors to Secondary Organic Aerosols (SOA) | Understanding air pollution and climate effects nih.govresearchgate.net |
| Synthetic Chemistry | Catalytic functionalization of C-H bonds | Development of new methods for creating value-added chemicals from simple hydrocarbons nih.gov |
| Materials Science | Incorporation into polymers and other materials | Tailoring material properties such as flexibility and hydrophobicity |
| Environmental Science | Sources and distribution in the environment | Monitoring and controlling pollution from anthropogenic and biogenic sources researchgate.net |
Properties
CAS No. |
63693-70-9 |
|---|---|
Molecular Formula |
C19H32O8 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
pentadecane-1,1,6,6-tetracarboxylic acid |
InChI |
InChI=1S/C19H32O8/c1-2-3-4-5-6-7-9-12-19(17(24)25,18(26)27)13-10-8-11-14(15(20)21)16(22)23/h14H,2-13H2,1H3,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
WEQWIHFYNNPWRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCC(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Pentadecane 1,1,6,6 Tetracarboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For Pentadecane-1,1,6,6-tetracarboxylic acid, the primary strategic disconnections would logically be at the carbon-carbon bonds that form the pentadecane (B166386) backbone and the bonds connecting the carboxylic acid groups.
A plausible retrosynthetic pathway would involve two key disconnections:
Disconnection of the geminal dicarboxylic acid moieties: The C1-C2 and C6-C7 bonds are prime candidates for disconnection. This simplifies the tetracarboxylic acid into precursors with a single functional group at these positions, which can be later elaborated. This leads to synthons that can be derived from malonic esters or other related synthons.
Disconnection of the pentadecane backbone: The long C15 chain can be broken down into smaller, more manageable fragments. A logical point of disconnection would be in the middle of the chain, for instance, at the C8-C9 bond, suggesting a coupling of two smaller fragments. Another strategic disconnection is between C5 and C6, which separates the two functionalized ends of the molecule.
Following the latter strategy, a primary disconnection can be made between the C5 and C6 positions. This leads to two key fragments: a C5 fragment that can be elaborated to form one of the geminal dicarboxylic acid moieties and a C10 fragment containing the other geminal dicarboxylic acid group. A more convergent approach would involve the disconnection of the C-C bonds formed during the alkylation steps to create the geminal dicarboxylate groups. This suggests the use of a precursor with two electrophilic centers and a nucleophilic source of the dicarboxylate group. For instance, a dihaloalkane can be reacted with two equivalents of a malonic ester derivative.
This leads to a retrosynthetic pathway starting from a central nine-carbon chain difunctionalized at both ends, such as 1,9-dibromononane, and two molecules of a malonic ester. This approach is convergent and allows for the symmetric construction of the target molecule.
Approaches for the Construction of Geminal Dicarboxylic Acid Moieties
The geminal dicarboxylic acid moiety, where two carboxyl groups are attached to the same carbon atom, is a key structural feature of the target molecule. The construction of this feature can be achieved through several synthetic methods.
The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. organicchemistrytutor.commasterorganicchemistry.com For the synthesis of this compound, a variation of this synthesis using a dihaloalkane can be envisioned. libretexts.org The reaction would involve the dialkylation of a malonic ester with a suitable di-electrophile.
The general steps for this approach are:
Enolate formation: A malonic ester, such as diethyl malonate, is treated with a strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. libretexts.org
Alkylation: The enolate then acts as a nucleophile and reacts with an alkyl halide in an S\textsubscript{N}2 reaction. libretexts.org To synthesize the target molecule, a dihaloalkane would be used to connect two malonic ester units.
Hydrolysis: The resulting tetraester is then hydrolyzed, typically under acidic or basic conditions, to convert the ester groups into carboxylic acids. organicchemistrytutor.com
Decarboxylation is not performed in this case as the goal is to retain the geminal dicarboxylic acid structure.
A plausible synthetic route would involve the reaction of two equivalents of diethyl malonate with 1,5-dibromopentane. This would form a tetraester intermediate, which upon hydrolysis would yield the target tetracarboxylic acid.
| Step | Reagents and Conditions | Purpose |
| 1. Enolate Formation | Diethyl malonate, Sodium ethoxide (NaOEt) in Ethanol | Deprotonation of the α-carbon of diethyl malonate to form the enolate. |
| 2. Dialkylation | 1,5-dibromopentane | S\textsubscript{N}2 reaction where two molecules of the enolate displace the bromide ions, forming a tetraester. |
| 3. Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification | Conversion of the four ester groups to carboxylic acid groups. |
Besides the malonic ester synthesis, other methods can be employed to construct the geminal dicarboxylic acid moieties. One such method involves the use of cyanide as a source of the carboxyl group. For example, a dihaloalkane can be reacted with sodium cyanide to form a dinitrile. Subsequent hydrolysis of the dinitrile would yield a dicarboxylic acid. To obtain the geminal dicarboxylate, a substrate with two leaving groups on the same carbon would be required.
Another approach is the direct carboxylation of a suitable precursor. This could involve the use of strong bases to deprotonate a carbon atom, followed by quenching with carbon dioxide. However, achieving double carboxylation at the same carbon can be challenging.
Elaboration of the Pentadecane Backbone
The synthesis of the fifteen-carbon chain of this compound can be approached in a convergent or linear fashion. A convergent synthesis would involve the coupling of smaller fragments, which is generally more efficient for the synthesis of long-chain compounds. rsc.org
One possible convergent strategy involves the use of a central building block that is functionalized at both ends. For instance, a nine-carbon diol, dihalide, or other bifunctional molecule could serve as the core of the pentadecane backbone. This central fragment can then be elaborated at both ends to introduce the geminal dicarboxylic acid moieties.
For example, 1,9-nonanediol (B147092) could be converted to 1,9-dibromononane. This dihalide can then be used in a coupling reaction with a suitable nucleophile that already contains the precursor to the geminal dicarboxylic acid.
Alternatively, a linear approach could be employed, where the carbon chain is built up step-by-step. This could involve iterative processes of chain extension, such as the Corey-House synthesis or Wittig reactions, followed by functional group manipulations. However, for a long chain like pentadecane, a linear synthesis is likely to be less efficient due to the accumulation of lower yields over many steps.
Electrochemical Synthesis Pathways for Polycarboxylic Acids
Electrochemical methods offer a green and efficient alternative for the synthesis of carboxylic acids through the fixation of carbon dioxide. nih.govacs.org Electrochemical carboxylation involves the reduction of an organic substrate at the cathode in the presence of CO2, which acts as the electrophile. ingentaconnect.com
For the synthesis of this compound, a hypothetical electrochemical approach could involve the use of a precursor molecule with two sites that can be activated for carboxylation. For instance, a di-unsaturated hydrocarbon could potentially undergo a dicarboxylation reaction under electrochemical conditions.
Recent advances have demonstrated the electrochemical dicarboxylative cyclization of unactivated dienes to produce adipic acids. acs.org While not directly applicable to the synthesis of a long-chain tetracarboxylic acid, this demonstrates the potential of electrochemical methods for forming multiple carboxyl groups in a single step. The development of electrochemical methods for the double carboxylation at a single carbon atom would be a significant advancement towards the synthesis of geminal dicarboxylic acids.
Catalytic Systems in the Synthesis of Tetracarboxylic Acids
Catalytic methods can provide efficient and selective routes to polycarboxylic acids. Transition-metal catalysis, in particular, has been widely used for C-C bond formation and carboxylation reactions.
One potential catalytic approach for the synthesis of this compound could involve the hydrocarboxylation of a suitable polyunsaturated precursor. For example, palladium-catalyzed hydrocarboxylation of polybutadienes has been shown to produce polycarboxylic acids. rsc.org A similar strategy could be envisioned for a custom-synthesized polyene with the appropriate carbon skeleton.
Another catalytic approach could be the oxidative cleavage of a cyclic precursor. For instance, a Diels-Alder reaction could be used to form a cyclic compound with double bonds at the desired positions. Subsequent oxidative cleavage of these double bonds, for example, using ozone or a tungsten-based catalyst with hydrogen peroxide, could yield the tetracarboxylic acid. google.com
Rhodium-based catalytic systems have also been developed for the synthesis of carboxylic acids from oxygenated substrates using CO2 and H2. rsc.org Such systems could potentially be adapted for the synthesis of the target molecule from a suitable polyol precursor.
Advanced Structural Elucidation and Spectroscopic Characterization of Pentadecane 1,1,6,6 Tetracarboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For Pentadecane-1,1,6,6-tetracarboxylic acid, both ¹H and ¹³C NMR would provide critical data for confirming its covalent structure and analyzing its conformational dynamics in solution.
In ¹H NMR spectroscopy, the proton signal for the carboxylic acid groups (-COOH) is expected to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm. orgchemboulder.comlibretexts.orgprinceton.edu This significant deshielding is characteristic of acidic protons, and its chemical shift can be sensitive to solvent and concentration due to variations in hydrogen bonding. pressbooks.pub The methine protons at the C1 and C6 positions, each bonded to two carboxyl groups, would likely resonate between 3.0 and 4.0 ppm. The protons along the nine-carbon aliphatic chain (C7 to C15) and the four-carbon chain (C2 to C5) would produce a complex series of overlapping multiplets in the upfield region (approx. 1.2-1.6 ppm), characteristic of long alkyl chains. Protons on carbons adjacent to the substituted centers (C2, C5, C7) would be slightly more downfield than the rest of the chain.
¹³C NMR spectroscopy offers a more resolved view of the carbon skeleton. The carbonyl carbons of the four carboxylic acid groups are expected to resonate in the highly deshielded region of 170-185 ppm. pressbooks.puboregonstate.edulibretexts.org The quaternary carbons, C1 and C6, would appear around 50-60 ppm. The methylene (B1212753) carbons of the long aliphatic chain would produce a series of signals between 20 and 40 ppm, with carbons closer to the ends of the chain or the substituted C6 position showing distinct chemical shifts from those in the center.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| -COOH | 10.0 - 13.0 | -COOH | 170 - 185 |
| H-1, H-6 | 3.0 - 4.0 | C-1, C-6 | 50 - 60 |
| Alkyl Chain (-CH₂-) | 1.2 - 1.6 | Alkyl Chain (-CH₂-) | 20 - 40 |
| Terminal -CH₃ | ~0.9 | Terminal -CH₃ | ~14 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment Assessment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying functional groups and probing their local chemical environment, particularly through intermolecular interactions like hydrogen bonding.
For this compound, the FT-IR spectrum is expected to be dominated by features characteristic of carboxylic acids. A very broad and prominent absorption band due to the O-H stretching of hydrogen-bonded dimers would appear in the region of 2500 to 3300 cm⁻¹. pressbooks.puborgchemboulder.com This band often obscures the C-H stretching vibrations of the alkyl chain, which typically appear around 2850-2960 cm⁻¹. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band. In the solid state or in nonpolar solvents, where dimeric structures are prevalent, this band is typically found between 1690 and 1720 cm⁻¹. orgchemboulder.comorgchemboulder.com Other characteristic bands include the C-O stretch (1210-1320 cm⁻¹) and the out-of-plane O-H bend (~920 cm⁻¹). orgchemboulder.com
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretching vibration gives a strong band in a similar region to the IR absorption. ias.ac.inacs.org Raman spectroscopy is particularly useful for studying the carbon backbone, with C-C stretching and CH₂ twisting and rocking modes appearing in the fingerprint region below 1500 cm⁻¹. The presence of different crystalline polymorphs or conformational isomers could lead to distinct spectral features in both FT-IR and Raman analyses. rsc.orgrsc.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (H-bonded) | FT-IR | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch | FT-IR, Raman | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Dimer) | FT-IR, Raman | 1690 - 1720 | Very Strong |
| C-O Stretch | FT-IR | 1210 - 1320 | Strong |
| O-H Bend (Out-of-plane) | FT-IR | ~920 | Medium, Broad |
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₁₉H₃₂O₈, Exact Mass: 388.2097), the molecular ion peak (M⁺·) in an electron ionization (EI) spectrum might be weak or absent due to the molecule's complexity and the presence of labile carboxylic acid groups. youtube.comchemistrynotmystery.com
The fragmentation of long-chain carboxylic acids is often characterized by several key pathways. Alpha-cleavage, the breaking of the C-C bond adjacent to a carbonyl group, is a common process. libretexts.org This could lead to the loss of a carboxyl group radical (·COOH, 45 Da) or other alkyl fragments. Another significant fragmentation pathway for long-chain molecules containing carbonyls is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by cleavage of the α,β-carbon bond. This typically results in a characteristic fragment ion, which for a carboxylic acid is often observed at m/z 60. chemistrynotmystery.com Successive losses of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) from the molecular ion are also highly probable. The long alkyl chain can also undergo fragmentation, leading to a series of peaks separated by 14 Da (-CH₂-).
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Possible Fragment Ion / Neutral Loss | Fragmentation Pathway |
|---|---|---|
| 388 | [M]⁺· | Molecular Ion |
| 370 | [M - H₂O]⁺· | Loss of water |
| 343 | [M - COOH]⁺ | Alpha-cleavage |
| 325 | [M - H₂O - COOH]⁺ | Loss of water and carboxyl group |
| 60 | [C₂H₄O₂]⁺· | McLafferty Rearrangement |
X-ray Crystallography of Crystalline Forms and Co-crystals
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, single-crystal X-ray diffraction would reveal how the molecules pack in the crystal lattice.
It is highly probable that the crystal structure would be dominated by extensive hydrogen bonding between the carboxylic acid groups. A common motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds. researchgate.net These dimers could then be further organized into sheets or layers. The long, flexible pentadecane (B166386) backbone would likely adopt an extended, all-trans conformation to maximize packing efficiency through van der Waals interactions. This would lead to a layered structure, with polar regions composed of the hydrogen-bonded carboxylic acid groups alternating with nonpolar regions of interdigitated alkyl chains. The study of co-crystals, formed by crystallizing the acid with other molecules (co-formers), could reveal novel supramolecular assemblies and potentially modify the physical properties of the material.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | ~5-10 |
| b (Å) | ~8-12 |
| c (Å) | >30 (reflecting chain length) |
| α (°) | 90 (for Monoclinic) |
| β (°) | 90-110 |
| γ (°) | 90 (for Monoclinic) |
| Key Interactions | O-H···O Hydrogen Bonding, van der Waals forces |
Theoretical and Computational Investigations of Pentadecane 1,1,6,6 Tetracarboxylic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Bonding
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic structure and bonding within a molecule. acs.orgnrel.govnih.gov For Pentadecane-1,1,6,6-tetracarboxylic acid, these calculations can reveal detailed information about its molecular orbitals, charge distribution, and conformational preferences.
Analysis of Molecular Orbitals and Charge Distribution
The analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. For this compound, the HOMO is expected to be localized around the carboxylic acid groups, which are rich in electrons. Conversely, the LUMO would likely be distributed over the carbonyl carbons, indicating their susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO provides an estimate of the molecule's chemical stability and reactivity.
The charge distribution, often visualized through electrostatic potential maps, highlights the electron-rich and electron-deficient regions of the molecule. In this compound, the oxygen atoms of the carboxyl groups will exhibit a significant negative charge, while the acidic protons and carbonyl carbons will be positively charged. This charge separation is fundamental to its acidic properties and intermolecular interactions.
Table 1: Hypothetical Molecular Orbital Data for this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 7.3 | An indicator of chemical reactivity and stability. |
Conformational Analysis and Energy Landscapes
Computational methods can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. nih.gov By identifying the minima on this surface, the most stable conformers can be determined. The relative energies of different conformers, such as gauche and anti arrangements of the hydrocarbon chain, can be calculated to understand their population distribution at a given temperature. fiu.edu
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti | 180° | 0.0 | The most stable, extended conformation of the alkyl chain segment. |
| Gauche | 60° | 0.9 | A less stable conformation with steric hindrance between adjacent alkyl groups. |
| Eclipsed | 0° | 5.0 | A high-energy, unstable conformation due to maximal torsional strain. |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aip.orgaip.org For this compound, MD simulations can provide insights into its behavior in a solvent, such as water. These simulations can model how the molecule's conformation changes in solution and how it interacts with solvent molecules. whiterose.ac.uk The simulations typically involve setting up a system with one or more solute molecules surrounded by a large number of solvent molecules and then solving Newton's equations of motion for every atom in the system. acs.org
The results of MD simulations can reveal information about the hydration shell around the carboxylic acid groups, the flexibility of the long alkyl chain, and the tendency of the molecule to aggregate or form micelles in solution. The simulations can also be used to calculate various properties, such as the radius of gyration, which provides a measure of the molecule's compactness in solution.
Computational Prediction of Spectroscopic Parameters
Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. aip.orgnih.gov For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra can be made.
Infrared (IR) Spectroscopy : The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. nist.gov Key predicted peaks for this molecule would include the O-H stretching of the carboxylic acid groups (around 3000 cm⁻¹), the C=O stretching of the carbonyl groups (around 1700-1750 cm⁻¹), and the C-H stretching of the alkane chain (around 2850-2960 cm⁻¹). libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shifts of the ¹H and ¹³C atoms can be predicted. libretexts.org The protons of the carboxylic acid groups would be expected to have a high chemical shift (downfield), while the protons of the methylene (B1212753) groups in the alkyl chain would appear at lower chemical shifts (upfield). Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons and the carbons of the pentadecane (B166386) chain.
Mechanistic Insights through Transition State Calculations
Transition state theory is a fundamental concept in chemical kinetics that describes the rates of chemical reactions. wikipedia.org Computational methods can be used to locate the transition state structure for a given reaction, which is the highest energy point along the reaction pathway. ucsb.edu For this compound, this could involve studying its deprotonation reactions or its reactions with other molecules.
By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is a key factor in determining the reaction rate. nih.gov These calculations can provide detailed mechanistic insights into how the molecule participates in chemical reactions.
Solvation Models and Their Influence on Molecular Conformation and Reactivity
The solvent can have a significant impact on the conformation and reactivity of a molecule, especially for a polar molecule like this compound. Computational solvation models are used to account for the effects of the solvent in theoretical calculations. umn.edu
There are two main types of solvation models:
Explicit Solvation Models : In these models, individual solvent molecules are included in the simulation box along with the solute molecule. umn.edu This approach can provide a very detailed picture of the solute-solvent interactions but is computationally expensive.
Implicit Solvation Models : These models treat the solvent as a continuous medium with a given dielectric constant. This is a less computationally intensive approach that can still capture the main effects of the solvent on the solute.
Chemical Reactivity and Derivatization Pathways of Pentadecane 1,1,6,6 Tetracarboxylic Acid
Reactions Involving Carboxylic Acid Functionalities
The four carboxylic acid groups are the primary sites of chemical reactivity in Pentadecane-1,1,6,6-tetracarboxylic acid. These groups can undergo a range of reactions typical of carboxylic acids, including esterification, amidation, dehydration to form anhydrides, and decarboxylation.
Esterification: The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. masterorganicchemistry.comchemguide.co.uk In the case of this compound, all four carboxylic acid groups can be esterified in the presence of an alcohol and an acid catalyst, typically sulfuric acid or tosic acid, in a process known as Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the tetraester, an excess of the alcohol is often used, or the water generated during the reaction is removed. libretexts.org The reactivity of the carboxylic acid groups may be influenced by steric hindrance, but all four are expected to be susceptible to esterification.
Amidation: The carboxylic acid functionalities of this compound can also be converted to amides by reaction with amines. rsc.orgacs.org This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. organic-chemistry.org Direct amidation by heating the tetracarboxylic acid with an amine is also possible, though it often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. rsc.org The resulting tetra-amide would possess significantly different physical and chemical properties compared to the parent tetracarboxylic acid.
A variety of reagents can be used to facilitate these transformations, as highlighted in the table below.
| Reaction | Reagent/Catalyst | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol) with an acid catalyst (e.g., H₂SO₄) | Tetraester |
| Amidation | Amine (e.g., Ammonia, primary or secondary amines) with a coupling agent (e.g., DCC, HBTU) | Tetra-amide |
The presence of geminal dicarboxylic acid groups at positions 1 and 6 allows for the potential formation of cyclic anhydrides. Upon heating, particularly with a dehydrating agent like acetic anhydride (B1165640), the dicarboxylic acid moieties can lose a molecule of water to form a five-membered cyclic anhydride ring. This intramolecular reaction is generally favorable for dicarboxylic acids that can form five- or six-membered rings.
Similarly, reaction with a primary amine followed by heating could lead to the formation of cyclic imides at one or both of the dicarboxylic acid sites.
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key reaction of carboxylic acids. For this compound, the geminal dicarboxylic acid nature at two positions suggests that decarboxylation could be induced, particularly under thermal stress. The malonic acid-like structure at positions 1 and 6 implies that decarboxylation might proceed upon heating, potentially leading to a mixture of di- and monocarboxylic acids. For instance, the decarboxylation of palmitic acid, a C16 fatty acid, can yield n-pentadecane. ppor.az
The selectivity of the decarboxylation process would likely be influenced by the reaction conditions, such as temperature and the presence of catalysts. organic-chemistry.orgresearchgate.net Stepwise decarboxylation could potentially be controlled to yield specific partially decarboxylated products. For example, photoenzymatic decarboxylation has been shown to convert heptadecanedioic acid into pentadecane (B166386). researchgate.net
The four carboxylate groups of this compound make it an excellent candidate as a ligand for complexation with metal ions. Upon deprotonation, the resulting carboxylate anions can coordinate to metal centers, forming coordination polymers or discrete metal complexes. The long, flexible aliphatic chain could allow for the formation of intricate network structures. The coordination chemistry would be highly dependent on the choice of metal ion, the pH of the solution, and the reaction conditions. The study of naphthalene-1,4,5,8-tetracarboxylic acid with transition metal ions has shown the formation of both coordination polymers and discrete complexes. researchgate.net
Functionalization of the Aliphatic Chain
While the carboxylic acid groups are the most reactive sites, the long aliphatic chain of this compound is also amenable to functionalization, primarily through free-radical reactions. For instance, late-stage functionalization via C-H oxidation has been demonstrated for aliphatic acids. nih.gov Halogenation, for example, can occur in the presence of a suitable radical initiator. The selectivity of such reactions on a long aliphatic chain can be difficult to control, often leading to a mixture of products. However, modern catalytic methods have shown increasing promise for site-selective C-H functionalization. nih.gov
Cyclization and Ring-Closure Reactions
The structure of this compound, with two dicarboxylic acid units separated by a four-carbon linker, opens up possibilities for intramolecular cyclization reactions. Under appropriate conditions, it might be possible to induce a Dieckmann condensation or a similar cyclization to form a large ring structure, although the formation of such large rings is often entropically disfavored. Cascade intramolecular Prins/Friedel-Crafts cyclization is another strategy for forming ring systems. beilstein-journals.org The specific products would depend heavily on the reaction conditions and the reagents employed.
Polymeric and Supramolecular Assembly Driven by Carboxylic Acid Groups
This compound, a molecule characterized by a long aliphatic backbone and four carboxylic acid functional groups, is anticipated to be a versatile building block for the construction of complex polymeric and supramolecular architectures. The spatial arrangement and chemical nature of its carboxyl groups are the primary drivers for self-assembly processes, governed by a combination of strong, directional hydrogen bonds and weaker, non-directional van der Waals forces. While direct experimental studies on the self-assembly of this compound are not extensively documented in publicly available research, its behavior can be inferred from the well-established principles of supramolecular chemistry and the observed properties of analogous long-chain polycarboxylic acids.
The presence of four carboxylic acid groups offers the potential for the formation of extensive three-dimensional hydrogen-bonded networks. These networks can create porous structures, or organogels, where the solvent is entrapped within the self-assembled fibrillar network of the tetracarboxylic acid. rsc.org The formation and properties of such gels would be highly dependent on the nature of the solvent and the concentration of the acid.
Furthermore, the carboxylic acid groups of this compound can be deprotonated to form carboxylates, which are excellent ligands for metal ions. This opens up the pathway for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The flexible nature of the pentadecane backbone, combined with the multiple coordination sites of the carboxylate groups, could lead to a diverse range of network topologies, from one-dimensional chains to complex three-dimensional frameworks. rsc.orgrsc.org The properties of these coordination polymers, such as their porosity, thermal stability, and luminescent properties, would be dictated by the choice of the metal ion and the coordination geometry it adopts. mdpi.com The synthesis of such materials often involves solvothermal methods, reacting the tetracarboxylic acid with a suitable metal salt in a high-boiling point solvent. rsc.org
| Feature | Driving Force | Potential Supramolecular/Polymeric Structure |
| Carboxylic Acid Groups | Hydrogen Bonding | 1D Chains, 2D Sheets, 3D Networks, Organogels |
| Long Alkyl Chain | van der Waals Interactions | Ordered packing, stabilization of assemblies |
| Carboxylate Groups (with metal ions) | Coordination Bonds | 1D, 2D, or 3D Coordination Polymers (MOFs) |
Applications and Emerging Research Areas of Pentadecane 1,1,6,6 Tetracarboxylic Acid and Its Derivatives
A Versatile Monomer in Polymer Synthesis
The tetra-functional nature of Pentadecane-1,1,6,6-tetracarboxylic acid makes it a prime candidate for use as a monomer in the synthesis of various polymers. The presence of four carboxylic acid groups allows for the formation of intricate and highly cross-linked polymeric structures.
Crafting High-Performance Polyesters, Polyamides, and Polyimides
Long-chain aliphatic dicarboxylic acids are known to be valuable components in the production of polyesters and polyamides, imparting unique properties to the resulting materials. magtech.com.cnresearchgate.netfraunhofer.de By analogy, this compound could be a key ingredient in the synthesis of specialized polyesters and polyamides. The long pentadecane (B166386) chain would be expected to introduce flexibility, hydrophobicity, and potentially improved processability into the polymer backbone. In polyesters, reaction with diols would lead to the formation of a cross-linked network. Similarly, in the synthesis of polyamides, reaction with diamines would result in a highly branched or cross-linked polyamide structure.
In the realm of polyimides, which are renowned for their thermal stability and mechanical strength, the dianhydride derivative of this compound could serve as a novel monomer. While aromatic tetracarboxylic dianhydrides are more common, the incorporation of a long aliphatic segment could lead to polyimides with modified properties, such as increased solubility and lower dielectric constants, which are desirable in microelectronics applications.
Engineering Advanced Polymer Networks as a Cross-linking Agent
Beyond its role as a primary monomer, this compound holds significant promise as a cross-linking agent. The four carboxylic acid groups can react with functional groups on existing polymer chains, such as hydroxyl or amine groups, to create a three-dimensional network. This cross-linking can dramatically enhance the mechanical properties, thermal stability, and chemical resistance of the material. For instance, its use in cross-linking biopolymers or synthetic polymers could lead to the development of advanced hydrogels, elastomers, or coatings with tailored properties.
A Strategic Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting framework. While aromatic polycarboxylic acids are predominantly used, there is growing interest in the use of aliphatic linkers to create frameworks with unique characteristics. mdpi.com
The structure of this compound, with its four carboxylate groups capable of coordinating to metal centers and a long, flexible aliphatic spacer, makes it an intriguing candidate for the design of novel MOFs and coordination polymers. mdpi.com The flexibility of the pentadecane chain could allow for the formation of dynamic frameworks that can respond to external stimuli, while its length could lead to the creation of large pores, which is advantageous for applications in gas storage and separation. The use of such long-chain linkers can result in coordination polymers with increased conformational freedom and unique physical properties. researchgate.net
A Key Intermediate in the Synthesis of Complex Organic Molecules
While direct evidence is limited, the structure of this compound suggests its potential as a valuable intermediate in the synthesis of more complex organic molecules. The four carboxylic acid groups can be selectively modified or converted into other functional groups, opening up a wide range of synthetic possibilities. For example, reduction of the carboxylic acid groups could yield a tetra-ol, which could serve as a precursor for the synthesis of macrocyclic compounds or dendrimers. The long aliphatic chain provides a hydrophobic scaffold that could be of interest in the synthesis of amphiphilic molecules for self-assembly applications or as components of drug delivery systems. The synthesis of long-chain carboxylic acids is an area of active research, with various methods being developed for their preparation. google.com
A Foundation for the Design and Development of Functional Materials
The unique combination of a long aliphatic chain and multiple carboxylic acid functionalities in this compound provides a platform for the design of a variety of functional materials. For instance, its incorporation into octacalcium phosphate, a material used in bone regeneration, could lead to novel functional inorganic materials. mdpi.com The long aliphatic chain could enhance the biocompatibility and influence the degradation rate of the material.
Furthermore, functional aliphatic polyesters are gaining attention for biomedical applications due to their biodegradability and tunable properties. nih.gov Copolymers derived from this compound could be designed to have specific degradation profiles and mechanical properties suitable for tissue engineering scaffolds or controlled-release drug delivery systems. The long-chain nature of this molecule can be leveraged to create materials that bridge the property gap between semi-crystalline polyolefins and traditional polycondensates. acs.org
A Potential Player in Advanced Analytical Chemistry Method Development
Although not a primary application, molecules with well-defined structures and multiple functional groups can find utility in the development of new analytical methods. For example, this compound could potentially be used as a standard in chromatographic techniques for the analysis of complex mixtures of polycarboxylic acids. Its distinct molecular weight and structure would provide a clear signal in mass spectrometry and NMR spectroscopy, aiding in the identification and quantification of related compounds. The principles of advanced analytical techniques are crucial for the characterization of such complex molecules. swinburne.edu.augoogle.com
Challenges and Future Perspectives in Research on Pentadecane 1,1,6,6 Tetracarboxylic Acid
Development of Chemo- and Regioselective Synthetic Routes
The synthesis of Pentadecane-1,1,6,6-tetracarboxylic acid is a formidable challenge, primarily due to the difficulty of introducing four carboxylic acid groups at specific and non-activated positions on a fifteen-carbon chain. Alkanes are notoriously unreactive, and their selective functionalization is a long-standing challenge in organic synthesis. technion.ac.ilnih.gov The presence of numerous, chemically similar C-H bonds on the pentadecane (B166386) backbone makes regioselectivity a primary obstacle. rsc.org
A key difficulty lies in the formation of the two geminal dicarboxylic acid moieties at the C1 and C6 positions. The synthesis of gem-dicarboxylic acids often involves methods like the hydrolysis of corresponding dinitriles or the oxidation of suitable precursors, which can be challenging to apply to a long-chain alkane with precision. askiitians.com
Future synthetic strategies could explore multi-step approaches. One potential route might involve the use of starting materials that already contain the gem-dicarboxylic acid functionality, followed by chain elongation. Another avenue could be the development of novel catalytic systems that can achieve site-selective C-H activation and carboxylation of the pentadecane backbone. organic-chemistry.org The development of such methods would not only enable the synthesis of this compound but also contribute significantly to the broader field of alkane functionalization.
Understanding Structure-Reactivity Relationships in Solution and Solid States
The spatial arrangement of the four carboxylic acid groups in this compound is expected to govern its physical and chemical properties. The two pairs of geminal dicarboxylic acids would create regions of high polarity and hydrogen bonding potential along the otherwise nonpolar pentadecane chain. This amphiphilic character could lead to interesting self-assembly behaviors in solution, forming micelles or other supramolecular structures.
Understanding these structure-reactivity relationships will require a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, along with computational modeling. nih.gov Future research in this area will be critical for predicting and controlling the material properties and for designing applications based on the molecule's self-assembly and recognition capabilities.
Exploration of Catalytic Applications
The multiple carboxylic acid groups of this compound make it a promising candidate for applications in catalysis. The four carboxylates can act as ligands, chelating to metal centers to form coordination complexes. These complexes could function as catalysts for a variety of organic transformations. The long pentadecane backbone could influence the solubility and stability of these catalysts, potentially allowing for their use in biphasic or phase-transfer catalysis.
Furthermore, the molecule itself could act as an organocatalyst. The carboxylic acid groups can participate in hydrogen-bond-donating catalysis, activating substrates for nucleophilic attack. The spatial arrangement of the four acidic protons could lead to cooperative catalytic effects, enhancing reactivity and selectivity. Future research will involve the synthesis and evaluation of metal complexes of this compound and the exploration of its potential as an organocatalyst in various reactions.
Integration with Sustainable Chemistry Principles
In line with the growing emphasis on sustainable chemistry, future research on this compound should prioritize the use of green and sustainable methods. This includes the development of synthetic routes that utilize renewable feedstocks, minimize waste, and employ environmentally benign solvents and reagents. nih.gov
For instance, long-chain alkanes can be derived from biomass, offering a renewable starting point for the synthesis of this compound. Biocatalysis, using enzymes to perform selective transformations, could also offer a green alternative to traditional synthetic methods. nih.gov
The potential applications of this molecule in sustainable technologies should also be explored. For example, its use in the development of biodegradable polymers or as a component in recyclable materials would align with the principles of a circular economy.
Interdisciplinary Research Opportunities in Materials Science and Organic Synthesis
The unique structure of this compound opens up numerous opportunities for interdisciplinary research, particularly at the interface of materials science and organic synthesis. Its potential to form well-defined supramolecular assemblies could be exploited in the design of functional materials, such as gels, liquid crystals, or porous solids.
In polymer chemistry, this compound could be used as a monomer to create novel polyesters or polyamides with unique thermal and mechanical properties. The long aliphatic chain could impart flexibility, while the tetracarboxylic acid units would provide sites for cross-linking, leading to the formation of robust polymer networks.
The synthesis of this complex molecule will require innovative approaches and collaboration between synthetic organic chemists and catalyst development experts. The characterization and application of the resulting materials will necessitate the expertise of materials scientists and engineers. Such interdisciplinary efforts will be crucial to fully realize the potential of this compound.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Pentadecane-1,1,6,6-tetracarboxylic acid, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions, where precise control of temperature, pH, and catalyst selection (e.g., acid/base catalysts) is critical. For example, optimizing reaction time and stoichiometric ratios of precursors (e.g., dicarboxylic acid derivatives) can mitigate side reactions. Safety protocols, such as using fume hoods and protective equipment (gloves, goggles), are essential due to potential irritant properties of intermediates . Post-synthesis purification via recrystallization or column chromatography should follow standardized protocols to ensure purity.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying molecular structure, while High-Performance Liquid Chromatography (HPLC) quantifies purity. Differential Scanning Calorimetry (DSC), as used for similar alkanes, can assess thermal behavior and crystallinity . Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, ensuring no degradation during storage. Calibration with certified reference materials and adherence to ISO/IEC 17025 guidelines enhance reproducibility .
Q. What safety precautions are mandatory when handling this compound in laboratory settings?
- Methodological Answer : Despite its non-hazardous classification under 1272/2008 , follow GHS protocols: use ventilation systems (P271), avoid inhalation (P261), and wear PPE (gloves, goggles). Storage in airtight containers under inert atmospheres minimizes oxidation. Emergency procedures (e.g., eye rinsing with water for 15 minutes) should align with SDS guidelines .
Advanced Research Questions
Q. How can computational chemistry methods resolve contradictions in reported thermodynamic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model molecular geometry and energetics, while Molecular Dynamics (MD) simulations predict bulk-phase behavior. Compare computational results with experimental DSC data to validate thermal stability trends. Discrepancies may arise from force field parameterization; iterative refinement using ab initio methods improves accuracy .
Q. What experimental strategies address variability in biodegradation studies of this compound across different environmental matrices?
- Methodological Answer : Design controlled microcosm studies with standardized soil/water ratios, microbial consortia, and isotopic labeling (e.g., ¹⁴C-tracers) to track degradation pathways. Use LC-MS/MS for metabolite identification. Statistical tools (ANOVA, PCA) can isolate matrix-specific factors (pH, organic content) influencing degradation rates .
Q. How should researchers design in vitro assays to evaluate the biological interactions of this compound with cellular membranes?
- Methodological Answer : Employ Langmuir-Blodgett troughs to study monolayer interactions, measuring surface pressure-area isotherms. Fluorescence anisotropy assays using DPH probes quantify membrane fluidity changes. Validate findings with cytotoxicity assays (MTT/WST-1) on human cell lines, ensuring dose ranges align with OECD Test No. 423 guidelines .
Q. What systematic approaches reconcile discrepancies in ecotoxicological data for this compound across regulatory frameworks?
- Methodological Answer : Conduct meta-analyses of existing studies, categorizing data by test organism (e.g., Daphnia magna vs. Danio rerio), exposure duration, and endpoints (LC₅₀/EC₅₀). Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies with robust methodologies . Cross-reference with ECHA’s substance evaluation protocols to identify data gaps .
Methodological Considerations
- Data Contradiction Analysis : Use the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in conflicting studies. For example, differing thermal stability results may stem from variations in DSC heating rates or sample preparation .
- Regulatory Compliance : Align classification with 1272/2008 and 453/2010 guidelines, ensuring hazard communication (e.g., SDS updates) reflects latest findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
